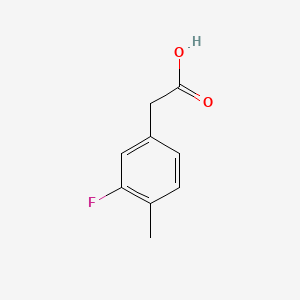

3-Fluoro-4-methylphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECYDEGFKJWADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379130 | |

| Record name | 3-Fluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-74-0 | |

| Record name | 3-Fluoro-4-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Fluoro-4-methylphenylacetic acid

CAS Number: 261951-74-0

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

3-Fluoro-4-methylphenylacetic acid, identified by the CAS number 261951-74-0, is a substituted aromatic carboxylic acid. Its structure features a phenyl ring substituted with a fluoro group at the 3-position and a methyl group at the 4-position, with an acetic acid moiety attached to the ring. This compound is also known by its synonym, 3-Fluoro-p-tolylacetic acid.

The strategic placement of the fluorine atom and the methyl group on the phenylacetic acid scaffold makes it a valuable intermediate in medicinal chemistry and drug discovery. The fluorine atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 261951-74-0 | |

| Molecular Formula | C₉H₉FO₂ | |

| IUPAC Name | (3-fluoro-4-methylphenyl)acetic acid | |

| Synonym | 3-Fluoro-p-tolylacetic acid | |

| Physical Form | Solid-Powder | |

| Boiling Point | 104-107 °C | |

| Storage Temperature | Ambient Temperature |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A common method for the preparation of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile) derivative. This reaction can be carried out under acidic or basic conditions.

Introduction: The Strategic Role of Fluorinated Phenylacetic Acids

An In-Depth Technical Guide to 3-Fluoro-4-methylphenylacetic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. The document details the compound's critical physicochemical properties, explores validated synthesis methodologies with mechanistic insights, outlines robust analytical characterization techniques, and discusses its strategic applications. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for leveraging this versatile fluorinated building block in advanced scientific applications.

In modern medicinal chemistry, the incorporation of fluorine into organic molecules is a cornerstone strategy for enhancing pharmacological profiles. The trifluoromethyl group, for instance, is crucial in drug design for its ability to modulate lipophilicity, metabolic stability, and binding affinity.[1] On a more nuanced level, the strategic placement of a single fluorine atom, as seen in this compound, offers a powerful tool for fine-tuning molecular properties.

The phenylacetic acid scaffold itself is a prevalent motif in biologically active compounds, serving as a foundational structure in pharmaceuticals and as a metabolite of various important biomolecules.[2][3] this compound emerges as a particularly valuable derivative, combining the established utility of the phenylacetic acid core with the unique electronic properties conferred by the fluorine substituent. This makes it an important intermediate for synthesizing more complex molecules, especially in the development of novel therapeutics and advanced materials.[2][4]

Physicochemical Properties and Isomeric Considerations

Accurate characterization of this compound begins with its fundamental physicochemical properties. It is a solid, often appearing as a white or cream-colored powder. Understanding these properties is critical for its proper handling, storage, and application in synthetic chemistry.

It is important for researchers to distinguish this compound from its isomers, such as 4-Fluoro-3-methylphenylacetic acid, as the position of the substituents dramatically influences the molecule's reactivity and biological interactions. Always verify the identity using the specific CAS Number.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 168.17 g/mol | [5] |

| Molecular Formula | C₉H₉FO₂ | [5] |

| CAS Number | 261951-74-0 | [6][5] |

| IUPAC Name | (3-fluoro-4-methylphenyl)acetic acid | [6] |

| Appearance | Solid Powder | [6] |

| Boiling Point | 104-107 °C | [6] |

| Storage Temperature | Ambient Temperature | [6] |

Synthesis Methodologies: From Modern Coupling to Classic Routes

The synthesis of substituted phenylacetic acids can be approached through various strategies. The choice of method is often dictated by factors such as the availability of starting materials, required scale, desired purity, and safety considerations (e.g., avoiding toxic reagents like potassium cyanide).

Below, we detail a modern, efficient synthesis pathway and contrast it with a more traditional method, providing insight into the rationale for each.

Caption: Generalized workflow for Suzuki coupling-based synthesis.

Experimental Protocol 1: Palladium-Catalyzed Suzuki Coupling

This approach is highly favored in modern organic synthesis for its efficiency and tolerance of various functional groups. It involves the coupling of an aryl boronic acid with a halo-acetic acid ester.[7]

-

Rationale: The Suzuki reaction provides a direct and high-yield pathway to form the critical carbon-carbon bond between the aromatic ring and the acetic acid side-chain.[7] The choice of a palladium catalyst and a suitable base like potassium carbonate is crucial for reaction efficiency, especially with electro-withdrawing groups present.[7]

-

Step-by-Step Methodology:

-

Reactant Preparation: In a nitrogen-flushed flask, dissolve 3-fluoro-4-methylphenylboronic acid (1 equivalent) and a bromoacetic acid ester (e.g., ethyl bromoacetate, 1.1 equivalents) in a solvent mixture of toluene and ethanol.

-

Catalyst and Base Addition: Add a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, ~2-5 mol%) and a suitable ligand. Add an aqueous solution of a base like potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to complete.

-

Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting ester intermediate via flash column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully consumed.

-

Isolation: Acidify the reaction mixture with dilute HCl to a pH of ~2. Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent to yield the final product, this compound.

-

Experimental Protocol 2: Classical Benzyl Cyanide Hydrolysis

This is a more traditional route for preparing phenylacetic acids.[8] It involves the hydrolysis of a corresponding benzyl cyanide precursor.

-

Rationale: This method is robust and often used when the benzyl cyanide starting material is readily accessible. Acid-catalyzed hydrolysis is generally smoother and more controllable than base-catalyzed hydrolysis for this transformation.[8]

-

Step-by-Step Methodology:

-

Precursor Synthesis: Prepare 3-fluoro-4-methylbenzyl cyanide from 3-fluoro-4-methylbenzyl bromide via nucleophilic substitution with sodium or potassium cyanide. (Caution: Cyanide salts are highly toxic and must be handled with extreme care).

-

Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, add the 3-fluoro-4-methylbenzyl cyanide.

-

Acid Addition: Slowly add a mixture of dilute sulfuric acid (e.g., 3 volumes of H₂SO₄ to 2 volumes of water). The use of a more dilute acid helps control the reaction vigor.[8]

-

Reaction: Heat the mixture to reflux with stirring for 8-15 hours. The reaction progress can be monitored by the cessation of ammonia evolution.

-

Isolation and Purification: After cooling, the product may precipitate. Collect the solid by filtration. Alternatively, extract the acidic solution with an organic solvent like diethyl ether. The crude product can be purified by recrystallization from hot water or by distillation under reduced pressure to yield pure this compound.[8]

-

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of the synthesized compound is a non-negotiable step in research and development. A multi-technique approach is required for a self-validating system of quality control.

Caption: Standard analytical workflow for compound validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure determination.

-

¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine), the methylene (-CH₂) protons adjacent to the carboxyl group, and the methyl (-CH₃) protons.

-

¹³C NMR: Confirms the number of unique carbon environments. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom, and its chemical shift will be indicative of its electronic environment.

-

-

Mass Spectrometry (MS): This technique validates the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition (C₉H₉FO₂).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing purity. By using a calibrated method, it can quantify the compound's purity to levels greater than 98% or 99%, which is often required for pharmaceutical applications.

Strategic Applications in Research and Development

This compound is not typically an end-product but rather a strategic building block. Its value lies in the predictable reactivity of its carboxylic acid group and the modulatory effects of its substituted phenyl ring.

-

Pharmaceutical Intermediate: The primary application is as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The carboxylic acid can be readily converted into esters, amides, or other functional groups to build out the target molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity through favorable electronic interactions.[4]

-

Structure-Activity Relationship (SAR) Studies: In drug discovery, this compound is used to probe the chemical space around a lead molecule.[4] By comparing the biological activity of a final compound containing the 3-fluoro-4-methylphenyl moiety to an analog without it (or with a different substituent), researchers can deduce critical SAR insights that guide further optimization.

-

Materials Science: Phenylacetic acid derivatives can be used in the synthesis of polymers, coatings, and other functional materials where the specific electronic and steric properties of the substituted aromatic ring can be used to tailor the bulk properties of the material.[2]

Caption: Conceptual use as a building block in API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).

Table 2: GHS Hazard and Safety Information

| Category | Code | Description | Source |

| Hazard Statement | H315 | Causes skin irritation. | [6] |

| Hazard Statement | H319 | Causes serious eye irritation. | [6] |

| Hazard Statement | H335 | May cause respiratory irritation. | [6] |

| Signal Word | Warning | [6] |

-

Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

-

First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.

Conclusion

This compound, with a molecular weight of 168.17 g/mol , is a highly valuable and versatile intermediate in the fields of medicinal chemistry and materials science. Its utility is derived from the combination of a reactive carboxylic acid handle and a phenyl ring electronically modulated by fluoro and methyl substituents. A thorough understanding of its properties, synthesis routes, and analytical validation is paramount for its effective application. By leveraging modern synthetic techniques like palladium-catalyzed cross-coupling and adhering to rigorous analytical and safety protocols, researchers can effectively utilize this compound to advance the frontiers of drug discovery and materials innovation.

References

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4-Fluoro-3-methylphenylacetic acid | 1000520-92-2 [smolecule.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | 261951-74-0 [sigmaaldrich.com]

- 7. inventivapharma.com [inventivapharma.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chembk.com [chembk.com]

chemical structure of 3-Fluoro-4-methylphenylacetic acid

An In-depth Technical Guide to 3-Fluoro-4-methylphenylacetic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structure, featuring a phenylacetic acid core modified with both a fluorine atom and a methyl group, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of a fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Phenylacetic acid derivatives, in general, are found in a variety of biologically active compounds and natural metabolites, underscoring the importance of this structural motif.[3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It details the compound's chemical structure and properties, outlines a robust synthetic methodology, describes modern analytical techniques for its characterization, and explores its potential applications in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its chemical behavior and utility. The structure consists of a benzene ring substituted at positions 1, 3, and 4 with an acetic acid moiety, a fluorine atom, and a methyl group, respectively.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| IUPAC Name | 2-(3-Fluoro-4-methylphenyl)acetic acid | N/A |

| CAS Number | 261951-74-0 | [4] |

| Molecular Formula | C₉H₉FO₂ | [4] |

| Molecular Weight | 168.17 g/mol | [4] |

| Appearance | White to off-white crystalline powder (predicted) | N/A |

| Melting Point | 105-107 °C (for related isomer) | [5] |

| Boiling Point | 279.9±25.0 °C (predicted for related isomer) | [5] |

| SMILES | CC1=CC(F)=C(CC(O)=O)C=C1 | [6] |

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes to phenylacetic acids exist, a reliable and commonly employed strategy involves the hydrolysis of a benzyl cyanide intermediate.[7] This approach is advantageous due to the relatively mild conditions and the commercial availability of starting materials. The proposed synthesis for this compound begins with 3-Fluoro-4-methylbenzyl bromide.

Causality Behind Experimental Choices

-

Step 1: Cyanation: The conversion of the benzyl bromide to benzyl cyanide is a classic nucleophilic substitution. Sodium cyanide (NaCN) is used as the cyanide source, and a polar aprotic solvent like Dimethyl sulfoxide (DMSO) is chosen to effectively solvate the sodium cation, thereby increasing the nucleophilicity of the cyanide anion and facilitating the reaction.

-

Step 2: Hydrolysis: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.[7] A mixture of sulfuric acid, water, and acetic acid provides a robust system. The acetic acid acts as a co-solvent to improve the solubility of the organic nitrile in the aqueous acidic medium, ensuring a smooth and complete reaction.[7]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-methylbenzyl cyanide

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-Fluoro-4-methylbenzyl bromide (10.0 g, 49.2 mmol) in DMSO (100 mL).

-

Carefully add sodium cyanide (2.65 g, 54.1 mmol, 1.1 eq.) to the solution in portions, ensuring the temperature does not exceed 30°C.

-

Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-Fluoro-4-methylbenzyl cyanide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a 250 mL round-bottom flask, add the crude 3-Fluoro-4-methylbenzyl cyanide from the previous step.

-

Add a mixture of glacial acetic acid (50 mL), concentrated sulfuric acid (50 mL), and water (50 mL).[7]

-

Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring for 4-6 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice (300 g).

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude product from an ethanol/water mixture to afford pure this compound as a crystalline solid.

-

Dry the final product in a vacuum oven at 50°C.

Structural Elucidation and Purity Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Analytical Technique | Expected Observations and Rationale |

| ¹H NMR | Expect distinct signals for the aromatic protons, the benzylic CH₂ protons, and the methyl CH₃ protons. The aromatic signals will show splitting patterns consistent with the substitution pattern, including coupling to the ¹⁹F nucleus. The CH₂ singlet will likely appear around 3.6 ppm, and the methyl singlet around 2.2 ppm. |

| ¹³C NMR | The spectrum should show 9 distinct carbon signals, including the carboxylic acid carbon (~175-180 ppm), the benzylic carbon (~40 ppm), the methyl carbon (~15-20 ppm), and six aromatic carbons. The carbons near the fluorine atom will exhibit C-F coupling. |

| ¹⁹F NMR | A single resonance is expected, confirming the presence of one fluorine environment in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (168.17), confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretch (~1100-1300 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final compound, which should ideally be >98% for use in further research and development. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of more complex molecules in drug discovery.[1] The phenylacetic acid framework is a known pharmacophore in several classes of drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs).

Key Advantages in Drug Design:

-

Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase binding affinity to target proteins by participating in favorable electrostatic interactions and alter pKa, influencing absorption and distribution.[1][2]

-

Methyl Group: The methyl group provides steric bulk and lipophilicity, which can be optimized to improve selectivity and cell permeability.

-

Carboxylic Acid Handle: The acid functionality serves as a versatile chemical handle for further modification, such as esterification or amidation, to create libraries of compounds for structure-activity relationship (SAR) studies.[1]

This building block is particularly relevant for synthesizing novel analogues of existing drugs or for creating entirely new chemical entities targeting a range of biological pathways, including those involved in inflammation, cancer, and metabolic disorders.[3][8]

Safety and Handling

As with related phenylacetic acid derivatives, this compound should be handled with appropriate care.

-

Hazards: May cause skin, eye, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated fume hood.[5]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[5]

Conclusion

This compound represents a strategically designed chemical building block with significant potential for advancing drug discovery and development. Its unique combination of a phenylacetic acid core, a fluorine atom, and a methyl group provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. The synthetic and analytical protocols detailed in this guide offer a robust framework for the reliable preparation and characterization of this valuable intermediate, paving the way for its application in the synthesis of next-generation therapeutics.

References

- 1. Buy 4-Fluoro-3-methylphenylacetic acid | 1000520-92-2 [smolecule.com]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [oakwoodchemical.com]

- 5. chembk.com [chembk.com]

- 6. 518070-28-5|2-Fluoro-4-methylphenylacetic acid|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. 3-Fluoro-4-hydroxyphenylacetic acid 98 458-09-3 [sigmaaldrich.com]

An In-depth Technical Guide to 2-(3-Fluoro-4-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluoro-4-methylphenyl)acetic acid is a fluorinated aromatic carboxylic acid derivative. The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. The structural features of fluorinated phenylacetic acids are of considerable interest in drug design, where the introduction of fluorine can enhance pharmacological properties such as binding affinity and bioavailability.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and potential applications.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-(3-fluoro-4-methylphenyl)acetic acid .[2] It is also known by the synonym 3-Fluoro-p-tolylacetic acid.[2]

Physicochemical Properties

The key physicochemical properties of 2-(3-Fluoro-4-methylphenyl)acetic acid are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 261951-74-0 | [2] |

| Molecular Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | |

| Physical Form | Solid-Powder | [2] |

| Boiling Point | 104-107 °C | [2] |

| InChI Key | YECYDEGFKJWADM-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of 2-(3-fluoro-4-methylphenyl)acetic acid can be achieved through various synthetic routes. One common and effective method is the Palladium-catalyzed Suzuki coupling reaction. This approach offers mild reaction conditions and tolerance to a wide range of functional groups.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol describes a plausible method for the synthesis of 2-(3-fluoro-4-methylphenyl)acetic acid starting from a commercially available boronic acid.

Materials:

-

3-Fluoro-4-methylphenylboronic acid

-

Ethyl bromoacetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylphenylboronic acid (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq) in anhydrous tetrahydrofuran.

-

Addition of Reagents: To the stirred solution, add ethyl bromoacetate (1.2 eq) followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-fluoro-4-methylphenyl)acetate.

-

Purification of Ester: Purify the crude ester by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran and water. Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification and Extraction: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-fluoro-4-methylphenyl)acetic acid as a solid. The product can be further purified by recrystallization if necessary.

Applications in Research and Development

2-(3-Fluoro-4-methylphenyl)acetic acid is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Drug Discovery: The fluorinated phenylacetic acid motif is present in various biologically active compounds. The fluorine atom can modulate the acidity, lipophilicity, and metabolic stability of a lead compound, which are critical parameters in drug design. It can be used in the synthesis of potential anti-inflammatory agents, kinase inhibitors, and other therapeutic agents.

-

Structure-Activity Relationship (SAR) Studies: This compound is utilized in SAR studies to investigate the impact of fluorine substitution on the biological activity of a molecule. Such studies are fundamental in optimizing the potency and selectivity of drug candidates.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of herbicides, fungicides, and insecticides.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a target compound like 2-(3-fluoro-4-methylphenyl)acetic acid, as detailed in the experimental protocol.

Caption: General workflow for the synthesis and purification of 2-(3-fluoro-4-methylphenyl)acetic acid.

Safety and Handling

2-(3-Fluoro-4-methylphenyl)acetic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methylphenylacetic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 3-Fluoro-4-methylphenylacetic acid (CAS No. 261951-74-0), a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with field-proven experimental methodologies for property determination. We delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. This guide covers critical parameters including melting point, boiling point, solubility, and acidity (pKa), alongside a discussion of its spectroscopic signature. Each section includes detailed, step-by-step protocols for empirical determination, supported by authoritative references, to empower researchers in their laboratory investigations.

Introduction and Compound Profile

This compound, also known as 3-Fluoro-p-tolylacetic acid, is a carboxylated aromatic compound whose structure lends itself to a variety of chemical syntheses. The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety on the phenyl ring creates a molecule with distinct electronic and steric properties. These characteristics are pivotal in its application as a building block for more complex molecules, particularly in the development of novel therapeutic agents where fluorine substitution is a common strategy to modulate metabolic stability and binding affinity.[1][2] A precise understanding of its physical properties is a non-negotiable prerequisite for its effective use in reaction design, process scale-up, formulation, and quality control.

This guide serves as a foundational resource, consolidating known data and providing robust, actionable protocols for the empirical validation and exploration of this compound's physicochemical landscape.

Summary of Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is critical to note that while some data is available from chemical suppliers, other values, such as the boiling point, are based on predictions for closely related isomers due to a lack of published experimental data for this specific compound.

| Property | Value / Description | Source(s) |

| IUPAC Name | (3-fluoro-4-methylphenyl)acetic acid | |

| Synonym(s) | 3-Fluoro-p-tolylacetic acid | |

| CAS Number | 261951-74-0 | |

| Molecular Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | |

| Physical Form | Solid, Powder | |

| Melting Point | 104-107 °C | |

| Boiling Point | Experimental data not available. Predicted for isomer (4-Fluoro-3-methylphenylacetic acid): 279.9 ± 25.0 °C at 760 mmHg. | [1] |

| Solubility | Expected to be slightly soluble in water and soluble in polar organic solvents like ethanol and ether. | [1] |

| Acidity (pKa) | Experimental data not available. Expected to be a weak acid, with a pKa similar to other phenylacetic acids (typically 4.3-4.7). | [3] |

Melting Point: A Criterion for Purity and Identity

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It provides a reliable indication of purity; pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities depress and broaden this range. For this compound, the reported range is 104-107°C. While this value is provided by a supplier, high-precision determination is recommended for lot validation and research purposes.

Causality in Method Selection: Differential Scanning Calorimetry (DSC)

For obtaining a highly accurate and reproducible melting point, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary-based techniques.[4] DSC measures the heat flow required to raise the temperature of a sample compared to a reference.[5] This allows for the precise determination of the melting onset and peak temperature, providing a more detailed thermal profile. The technique's high sensitivity is ideal for the small sample quantities often available in research and development settings.

Detailed Protocol: Melting Point Determination by DSC

This protocol is based on standard procedures for DSC analysis of organic solids.[5][6]

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar)

-

Tzero aluminum hermetic pans and lids

-

Sample press for sealing pans

-

Microbalance (accurate to ±0.01 mg)

-

High-purity nitrogen gas for purging

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of finely powdered, dry this compound into a Tzero aluminum pan.[5]

-

Place the corresponding lid on the pan.

-

Crimp the pan securely using the sample press to create a hermetic seal.

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample pan on the sample platform and the reference pan on the reference platform within the DSC cell.

-

Initiate a nitrogen purge gas flow at a rate of 50 mL/min to maintain an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 150°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

The resulting thermogram will plot heat flow versus temperature.

-

The melting event will appear as an endothermic peak.

-

Determine the onset temperature , which is the intersection of the baseline with the tangent of the peak's leading edge. This is often reported as the start of melting.

-

Determine the peak temperature , which is the temperature at the lowest point of the endotherm. The melting range is the span from the onset to the temperature where the sample is fully molten.

-

Visualization: DSC Workflow

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile: Guiding Formulation and Reaction Conditions

Solubility is a critical parameter that influences everything from the choice of reaction solvent to the bioavailability of a potential drug substance. As a moderately polar organic acid, this compound is expected to be sparingly soluble in water but readily soluble in various organic solvents, particularly polar ones like alcohols and ethers.[1] The carboxylic acid group can be deprotonated in basic solutions, forming a water-soluble carboxylate salt, a principle fundamental to extraction and purification processes.

Causality in Method Selection: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[7] It ensures that the solution reaches saturation under controlled temperature conditions, providing thermodynamically accurate data. Subsequent analysis of the saturated solution by a quantitative method like High-Performance Liquid Chromatography (HPLC) ensures high precision and specificity.

Detailed Protocol: Solubility Determination

This protocol provides a framework for determining solubility in various solvents.[7][8]

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene)

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters

-

Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (a visible amount of undissolved solid should remain).

-

Add a known volume (e.g., 5.0 mL) of each test solvent to the corresponding vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand for 1-2 hours for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove all particulate matter.

-

-

Quantification (by HPLC):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) of a known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Inject the standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute the filtered saturated samples to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

-

Visualization: Solubility Determination Workflow

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Acidity (pKa): Predicting Ionization Behavior

Causality in Method Selection: Potentiometric Titration

Potentiometric titration is a highly accurate and widely accepted method for pKa determination.[10] The technique involves the gradual addition of a titrant (a strong base for an acidic analyte) while monitoring the solution's pH with a calibrated electrode.[11] The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal, and thus pH = pKa.[12]

Detailed Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from standard guidelines for the potentiometric determination of pKa values.[9][11]

Instrumentation:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette

-

Stir plate and magnetic stir bar

-

Jacketed titration vessel with temperature control

Reagents:

-

This compound (approx. 1 mM solution)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

High-purity water

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Sample Preparation:

-

Prepare a ~1 mM solution of the compound. If solubility in water is low, a co-solvent like methanol may be used, but the pKa will be an apparent pKa (pKa(app)) for that specific solvent mixture.

-

Take a known volume (e.g., 20 mL) of the sample solution in the titration vessel.

-

Add KCl solution to maintain a constant ionic strength.

-

-

Titration:

-

Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure the compound is fully protonated.

-

Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.0 to ensure the full titration curve is captured.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point in a first-derivative plot).

-

The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

-

The pH value at the half-equivalence point is the pKa of the compound.

-

Perform the titration in triplicate to ensure reproducibility.

-

Visualization: pKa Determination Workflow

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

While specific, published spectra for this compound are not widely available, its structural features allow for a reliable prediction of its key spectroscopic characteristics. Empirical analysis via NMR, IR, and Mass Spectrometry is essential for unambiguous structure confirmation and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene (-CH₂) protons, and the methyl (-CH₃) protons. The aromatic signals will exhibit splitting patterns influenced by both the fluorine and methyl substituents. The carboxylic acid proton is often a broad singlet and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the nine carbon atoms. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be found significantly downfield.

-

IR Spectroscopy: The infrared spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp and strong C=O stretching absorption will be present around 1700 cm⁻¹. C-F stretching vibrations typically appear in the 1350-1000 cm⁻¹ region.[13]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a clear molecular ion peak (M⁺) at m/z = 168. A common fragmentation pattern for phenylacetic acids is the loss of the carboxyl group (-COOH), leading to a prominent fragment ion.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. This guide has consolidated its known physical properties and, more critically, has provided detailed, field-tested protocols for their empirical determination. By explaining the rationale behind method selection and presenting clear, step-by-step procedures, we aim to equip researchers with the tools necessary for accurate characterization. The application of these robust methodologies will ensure high-quality data, facilitating the compound's successful integration into advanced research and development pipelines.

References

- 1. chembk.com [chembk.com]

- 2. Buy 4-Fluoro-3-methylphenylacetic acid | 1000520-92-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential scanning calorimetry [cureffi.org]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. Calibrating DSC Temperature [deng.folk.ntnu.no]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-4-methylphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Fluoro-4-methylphenylacetic acid (CAS No. 261951-74-0). As a substituted phenylacetic acid derivative, this compound is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for its application in complex organic synthesis. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, and safety considerations, grounded in authoritative references and established chemical principles.

Introduction and Molecular Overview

This compound, also known as (3-fluoro-p-tolyl)acetic acid, belongs to the versatile class of phenylacetic acids. These structures are pivotal in various fields, serving as precursors to pharmaceuticals, agrochemicals, and performance materials.[1] The introduction of a fluorine atom onto the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[2] This guide aims to consolidate the known chemical data and provide predictive insights and practical methodologies for its use in a research and development setting.

The fundamental structure, illustrated below, consists of a phenylacetic acid core substituted at the 3-position with a fluorine atom and at the 4-position with a methyl group. This specific substitution pattern dictates its unique reactivity and potential biological interactions.

Molecular Structure Diagram

Caption: IUPAC Structure of (3-fluoro-4-methylphenyl)acetic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application. This section details the known attributes of this compound and provides predicted spectroscopic data based on its structural analogues.

Physical and Chemical Identifiers

The key identifiers and properties of the compound are summarized in the table below. It is important to note that while some physical properties like melting and boiling points are not definitively reported in readily accessible literature, values can be estimated from closely related isomers. For instance, the isomer 4-Fluoro-3-methylphenylacetic acid has a reported melting point of 105-107 °C.[3]

| Property | Value | Source(s) |

| IUPAC Name | (3-fluoro-4-methylphenyl)acetic acid | [4] |

| Synonym | 3-Fluoro-p-tolylacetic acid | [4] |

| CAS Number | 261951-74-0 | [4][5] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.17 g/mol | [2] |

| Physical Form | Solid, Powder | [4] |

| Melting Point | Data not available. Estimated ~100-110 °C. | N/A |

| Boiling Point | 104-107 °C (pressure not specified) | [4] |

| InChI Key | YECYDEGFKJWADM-UHFFFAOYSA-N | [4] |

Predicted Spectroscopic Profile

While experimental spectra for this compound are not widely published, a reliable predictive profile can be constructed based on its chemical structure and data from analogous compounds.[6][7][8][9][10] Researchers can use the following predicted data as a benchmark for comparison against experimentally acquired spectra.

-

δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

-

δ ~7.15 ppm (t, J=8.0 Hz, 1H): Aromatic proton at C5, coupled to the adjacent protons at C6 and the fluorine at C3.

-

δ ~6.95 ppm (m, 2H): Aromatic protons at C2 and C6. These protons will exhibit complex splitting due to coupling with each other, the fluorine atom, and adjacent protons.

-

δ 3.60 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂COOH).

-

δ 2.25 ppm (s, 3H): Methyl protons (-CH₃).

-

δ ~178 ppm: Carboxylic acid carbon (-C OOH).

-

δ ~160 ppm (d, ¹JCF ≈ 245 Hz): Aromatic carbon C3, directly attached to fluorine, showing a large coupling constant.

-

δ ~135 ppm (d, ³JCF ≈ 5 Hz): Aromatic carbon C5.

-

δ ~132 ppm (d, ⁴JCF ≈ 3 Hz): Aromatic carbon C1.

-

δ ~128 ppm (d, ²JCF ≈ 15 Hz): Aromatic carbon C4.

-

δ ~125 ppm (d, ²JCF ≈ 18 Hz): Aromatic carbon C2.

-

δ ~115 ppm (d, ³JCF ≈ 6 Hz): Aromatic carbon C6.

-

δ ~40 ppm: Methylene carbon (-C H₂COOH).

-

δ ~16 ppm: Methyl carbon (-C H₃).

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~2900-3000 cm⁻¹: C-H stretches (aromatic and aliphatic).

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, ~1500 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250-1300 cm⁻¹: C-O stretch.

-

~1100-1200 cm⁻¹: C-F stretch.

Standard Protocol for Spectroscopic Analysis

Trustworthiness in chemical analysis stems from reproducible protocols. The following outlines a standard workflow for acquiring the necessary spectroscopic data.

-

Sample Preparation:

-

For NMR: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

For IR (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Ensure sufficient pressure is applied to achieve good contact.

-

-

NMR Spectroscopy:

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

IR Spectroscopy:

-

Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

-

-

Data Processing:

-

Process NMR data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal (0.00 ppm).

-

Analyze IR spectra to identify key functional group frequencies.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional domains: the carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for transformations, enabling the synthesis of a wide array of derivatives.

-

Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters. This is a cornerstone reaction for modifying solubility and creating prodrugs.[11]

-

Amide Formation: Can be converted to an acid chloride (e.g., using SOCl₂ or (COCl)₂) followed by reaction with an amine to yield amides. Alternatively, direct coupling with amines using reagents like DCC or EDC is common.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-fluoro-4-methylphenyl)ethanol, using strong reducing agents like LiAlH₄.

-

Decarboxylation: While generally stable, phenylacetic acids can undergo decarboxylation under harsh conditions to form ketones.[12]

Diagram of a Key Reaction: Fischer Esterification

Caption: Workflow for the Fischer esterification of this compound.

Reactions of the Aromatic Ring

The aromatic ring is moderately activated by the methyl group and deactivated by the fluorine atom and the acetic acid side chain. Electrophilic aromatic substitution (EAS) is possible, but the directing effects of the substituents must be considered. The fluorine and methyl groups are ortho, para-directing, while the CH₂COOH group is weakly deactivating and meta-directing. The positions ortho to the methyl group (C5) and ortho to the fluorine (C2) are the most likely sites for substitution.

Synthesis and Manufacturing

Phenylacetic acids can be synthesized through various established routes. A plausible and efficient method for preparing this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, followed by functional group manipulation.[13][14]

Proposed Synthetic Workflow

A robust synthesis can be envisioned starting from a commercially available precursor like 1-bromo-3-fluoro-4-methylbenzene.

Caption: A proposed two-step synthesis of the target compound via Suzuki coupling.

Detailed Synthesis Protocol (Representative)

This protocol is a representative method based on established literature procedures for similar transformations.[13] Researchers should perform their own risk assessment and optimization.

-

Step 1: Suzuki Coupling to form Ethyl 2-(3-fluoro-4-methylphenyl)acetate

-

To a degassed solution of 1-bromo-3-fluoro-4-methylbenzene (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add ethyl (2-pinacolboranyl)acetate (1.2 eq).

-

Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ (3.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Saponification to this compound

-

Dissolve the ester from Step 1 in a mixture of THF and water.

-

Add an excess of NaOH (e.g., 2.0-3.0 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

Remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated HCl.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Applications in Research and Development

As a functionalized building block, this compound is primarily used as an intermediate in the synthesis of more complex molecules.[1][2]

-

Pharmaceuticals: It serves as a key intermediate for active pharmaceutical ingredients (APIs). The phenylacetic acid motif is found in drugs like diclofenac, and fluorination is a common strategy to enhance drug efficacy and pharmacokinetic properties.[2]

-

Materials Science: Carboxylic acids are used to functionalize surfaces or synthesize polymers. This molecule could be used to create specialized polymers or functional materials where its specific electronic and steric properties are beneficial.[1]

-

Biochemical Research: Used in structure-activity relationship (SAR) studies to probe the effects of fluorine and methyl substitution in biologically active molecules.[2]

Safety and Handling

Proper handling of all chemicals is paramount. This compound is classified as an irritant.[4]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source: Sigma-Aldrich[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person to fresh air.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 4-Fluoro-3-methylphenylacetic acid | 1000520-92-2 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 261951-74-0 [sigmaaldrich.com]

- 5. This compound | 261951-74-0 [sigmaaldrich.com]

- 6. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID(238754-67-1) 1H NMR [m.chemicalbook.com]

- 7. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]

- 8. 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR [m.chemicalbook.com]

- 9. 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Methylphenylacetic acid(622-47-9) 13C NMR spectrum [chemicalbook.com]

- 11. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 13. inventivapharma.com [inventivapharma.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-Fluoro-4-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Fluoro-4-methylphenylacetic acid (CAS No. 261951-74-0). The information is curated for professionals in research and development, with a focus on data accuracy and practical application.

Physicochemical Properties

This compound is a solid, crystalline powder at room temperature. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | - |

| Molecular Weight | 168.17 g/mol | - |

| Melting Point | 104-107 °C | [1] |

| Boiling Point (Predicted) | 272.3 ± 25.0 °C | [1] |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | - |

| pKa (Predicted) | 4.19 ± 0.10 | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a general synthetic approach can be inferred from standard organic chemistry principles and literature on related phenylacetic acid derivatives. A plausible synthetic workflow is outlined below.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, often starting from a readily available substituted toluene derivative.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Fluoro-4-methylphenylacetic acid, with a primary focus on its melting point. The information herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies are provided for key analytical procedures.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Units |

| Melting Point | 104-107 | °C |

| Boiling Point (Predicted) | 272.3 ± 25.0 | °C |

| Density (Predicted) | 1.224 ± 0.06 | g/cm³ |

| Molecular Weight | 168.17 | g/mol |

| Molecular Formula | C₉H₉FO₂ | - |

Melting Point Determination: Experimental Protocols

The accurate determination of the melting point is crucial for the identification and purity assessment of crystalline solids like this compound. Two standard methods for this determination are the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[1]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end.[1][2] This process is repeated until a sample height of 2-3 mm is achieved.[2][3]

-

Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.[1][4]

-

Heating and Observation:

-

For a preliminary, rapid determination, the sample is heated quickly to establish an approximate melting point.[2]

-

For an accurate measurement, a fresh sample is heated to a temperature approximately 15-20°C below the estimated melting point.[1][2] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2][5]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.[5] The recorded melting point is reported as this range.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible determination of the melting point.[6][7]

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Crimper for sealing pans

-

Analytical balance

Procedure:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into a sample pan. The pan is then hermetically sealed.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program: The sample and an empty reference pan are placed in the DSC cell.[8] A controlled temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10°C/min).

-

Data Acquisition: The instrument measures the heat flow to the sample relative to the reference as a function of temperature.[9]

-

Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Synthesis Workflow

This compound is a valuable intermediate in organic synthesis. While specific biological signaling pathways are not extensively documented for the compound itself, its derivatives have been investigated for various biological activities.[10][11][12][13] The synthesis of such fluoro-substituted phenylacetic acids can be achieved through methods like the Suzuki coupling reaction.[14]

Caption: Synthetic pathway for this compound via Suzuki coupling.

This guide provides essential technical information on this compound for professionals in the fields of chemical research and drug development. The detailed protocols and summarized data are intended to facilitate accurate analysis and informed application of this compound.

References

- 1. nsmn1.uh.edu [nsmn1.uh.edu]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 9. mt.com [mt.com]

- 10. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inventivapharma.com [inventivapharma.com]

Technical Guide: Solubility Profile of 3-Fluoro-4-methylphenylacetic Acid in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Fluoro-4-methylphenylacetic acid, a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this document provides a comprehensive overview based on the known properties of structurally analogous phenylacetic acid derivatives. It includes qualitative solubility profiles, quantitative data for similar compounds, and a detailed, generalized experimental protocol for determining solubility via the gravimetric method. This guide is intended to provide a foundational understanding and a practical framework for researchers working with this compound.

Introduction

This compound is an aromatic carboxylic acid derivative. Its chemical structure, featuring a fluorine atom and a methyl group on the phenyl ring, imparts specific physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is critical for a range of applications, including reaction condition optimization, purification process design (e.g., crystallization), and formulation development in the pharmaceutical industry. The polarity imparted by the carboxylic acid group, combined with the hydrophobic nature of the substituted phenyl ring, suggests a variable solubility profile that is highly dependent on the chosen solvent.

Solubility Profile

While specific experimental data for this compound is not extensively documented, its solubility can be inferred from structurally related compounds such as 4-Fluorophenylacetic acid and 4-Methylphenylacetic acid (p-Tolylacetic acid). Carboxylic acids generally exhibit increased solubility in polar organic solvents capable of hydrogen bonding.

The general principle "like dissolves like" is applicable; polar solvents are expected to be more effective at dissolving this compound than non-polar hydrocarbon solvents.[1] The carboxylic acid functional group can form strong hydrogen bonds with protic solvents like alcohols, while the aromatic ring allows for favorable interactions with a variety of organic media.[1]

Data Summary

The following table summarizes the available solubility data for this compound and its analogs. The qualitative data provides a predictive basis for solvent selection, while the quantitative data for p-Tolylacetic acid offers a more concrete, albeit comparative, reference.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Polar Organic Solvents | Ambient | Expected to be Soluble | Qualitative |

| Non-polar Organic Solvents | Ambient | Expected to be Sparingly Soluble to Insoluble | Qualitative | |

| 4-Fluorophenylacetic acid | Water, Ethanol | Ambient | Moderately Soluble[1] | Qualitative |

| Hexane, Benzene | Ambient | Insoluble[1] | Qualitative | |

| p-Tolylacetic acid | Ethanol | 25 | 136.8 g/L[2] | Quantitative |

| Methanol | 25 | 177.61 g/L[2] | Quantitative | |

| Isopropanol | 25 | 82.31 g/L[2] | Quantitative |

Experimental Protocol for Solubility Determination

The following section details a generalized and robust methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium shake-flask and gravimetric analysis method.[3][4]

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25 °C ± 0.1 °C)

-

Multiple sealed vials or flasks (e.g., 20 mL glass screw-cap vials)

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven or vacuum oven

Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.[3]

-

Equilibration: Seal the vials securely and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. Continuous agitation helps to accelerate this process.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 5 mL) using a syringe fitted with a solvent-compatible filter to prevent any undissolved solid particles from being collected.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed (W₁) evaporating dish.

-

Record the total weight of the dish plus the aliquot (W₂).

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-70 °C). A vacuum oven is preferred for high-boiling point solvents.

-

Continue drying until a constant weight is achieved.[4]

-

Cool the dish in a desiccator and record the final weight of the dish with the dry solute residue (W₃).[3]

-

Calculation

The solubility can be calculated using the weights obtained:

-

Mass of Solute (m_solute): W₃ - W₁

-

Mass of Solvent (m_solvent): (W₂ - W₁) - (W₃ - W₁)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination as described in the protocol above.